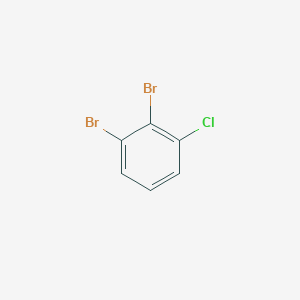

1,2-Dibromo-3-chlorobenzene

Overview

Description

1,2-Dibromo-3-chlorobenzene, also known as 1,2-dichloro-3-bromobenzene, is an organobromine compound with the molecular formula C6H3Br2Cl. It is a colorless solid with a faint, sweet odor and is soluble in organic solvents. 1,2-Dibromo-3-chlorobenzene is a widely used industrial chemical, used in the production of dyes, pharmaceuticals, and pesticides. It is also used in the synthesis of other organic compounds, and has a variety of applications in scientific research.

Scientific Research Applications

Environmental Science: Detection of Volatile Organic Compounds

1,2-Dibromo-3-chlorobenzene is utilized in environmental science for the analysis of volatile organic compounds (VOCs) in water samples. This compound can serve as an internal standard in static headspace gas chromatography-mass spectrometry (SHS-GC/MS) methods, which are optimized for the determination of VOCs .

Analytical Chemistry: Gas Chromatography/Mass Spectrometry

In analytical chemistry, 1,2-Dibromo-3-chlorobenzene is used in gas chromatography/mass spectrometry (GC/MS) for the analysis of environmental samples. It helps in achieving low-level detection of VOCs, providing robustness and ease-of-use in static headspace analysis .

Organic Synthesis: Electrophilic Aromatic Substitution

This compound plays a role in organic synthesis, particularly in electrophilic aromatic substitution reactions. It can act as a precursor or intermediate in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions .

Pharmaceutical Research: Antimitotic Agents

1,2-Dibromo-3-chlorobenzene has potential applications in pharmaceutical research. It can be used for the preparation of antimitotic agents, which are compounds that inhibit cell division and are valuable in cancer treatment strategies .

Material Science: Donor-Acceptor Conjugated Polymers

In material science, 1,2-Dibromo-3-chlorobenzene may be involved in the synthesis of high-spin ground-state donor-acceptor conjugated polymers. These polymers exhibit unique electronic structures and spin-correlated phenomena, which are important for developing new materials with advanced functionalities .

Industrial Uses: Synthesis of Fire Retardant Materials

Industrially, 1,2-Dibromo-3-chlorobenzene is used to synthesize other chemicals that are used to make materials resistant to burning. Its application in the production of fire retardant materials showcases its importance in enhancing safety standards .

Mechanism of Action

Target of Action

The primary target of 1,2-Dibromo-3-chlorobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and a suitable target for electrophilic aromatic substitution .

Mode of Action

The mode of action of 1,2-Dibromo-3-chlorobenzene involves a two-step mechanism known as electrophilic aromatic substitution .

- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged intermediate known as the benzenonium ion .

- Step 2 (Fast) : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway of 1,2-Dibromo-3-chlorobenzene involves the monooxygenation pathway . In this pathway, the compound is metabolized to o-chlorophenol and 3-chloroxychol by CB monooxygenase, followed by ortho-cleavage by the action of 3-chlorocatechol 1,2-dioxygenase .

Pharmacokinetics

Based on its structure, it is expected to have low gastrointestinal absorption and be bbb permeant . It is also expected to be a CYP1A2 and CYP2C9 inhibitor . The compound’s lipophilicity (Log Po/w) is estimated to be 2.42 (iLOGP) and 3.93 (XLOGP3) .

Result of Action

The result of the action of 1,2-Dibromo-3-chlorobenzene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where the compound forms a sigma-bond with the benzene ring and then a proton is removed to yield the substituted benzene ring .

properties

IUPAC Name |

1,2-dibromo-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2Cl/c7-4-2-1-3-5(9)6(4)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMRCAWYRXJKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909025 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104514-49-0 | |

| Record name | 1,2-Dibromo-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]thiazol-6-ylmethanol](/img/structure/B11606.png)

![1-[4-[(Z)-Prop-1-enyl]cyclohex-3-en-1-yl]ethanone](/img/structure/B11611.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(5-nitro-2,1-benzisothiazol-3-yl)azo]phenyl]-](/img/structure/B11617.png)